molecular formula C18H17NO5 B557375 Fmoc-Ser-OH CAS No. 73724-45-5

Fmoc-Ser-OH

Cat. No. B557375
CAS RN: 73724-45-5
M. Wt: 327.3 g/mol
InChI Key: JZTKZVJMSCONAK-INIZCTEOSA-N
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Description

Fmoc-Ser-OH is the standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .


Synthesis Analysis

Fmoc-Ser-OH is an N-terminal protected reagent used in peptide synthesis . Some of the reported examples include the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .


Molecular Structure Analysis

The molecular structure of Fmoc-Ser-OH includes a fluorenyl group, which is highly fluorescent . This property makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC when reacted to give the Fmoc derivatives .


Chemical Reactions Analysis

The Fmoc group in Fmoc-Ser-OH is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-Ser-OH has a molar mass of 327.33 g/mol . It has an optical activity of [α]20/D −12.5±1°, c = 1% in DMF . It is suitable for Fmoc solid-phase peptide synthesis .

Scientific Research Applications

Solid Phase Peptide Synthesis

Fmoc-Ser-OH is used as a building block in Solid Phase Peptide Synthesis (SPPS) . It is an N-terminal protected reagent used in peptide synthesis . This derivative can be introduced using standard activation methods, such as PyBOP® and TBTU .

Preparation of Phosphopeptides

Fmoc-Ser-OH is used in the preparation of phosphopeptides . The monoprotected phosphoserine residue once incorporated is stable to piperidine . Using this reagent, even peptides containing multiple phosphorylation sites can be prepared efficiently by standard Fmoc SPPS methods .

Synthesis of Daptomycin

Fmoc-Ser-OH has been used in the total synthesis of daptomycin , an antibiotic, by cyclization via a chemoselective serine ligation .

Preparation of MUC1

Fmoc-Ser-OH has been used in the preparation of MUC1 , a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .

Synthesis of Ubiquitin and Diubiquitin

Fmoc-Ser-OH has been used in the linear solid-phase peptide synthesis of ubiquitin and diubiquitin .

Preparation of Phospholamban

Applications of Fmoc-Ser-OH include the preparation of phospholamban , a 52 residue peptide containing both phosphoserine and phosphothreonine .

Preparation of Human Salivary Statherin

Fmoc-Ser-OH is used in the preparation of human salivary statherin , a 42 residue phosphoserine peptide .

Synthesis of Glycoamino Acid Building Blocks

Fmoc-Ser-OH has been used in the chemical synthesis of two fundamental glycoamino acid building blocks , Fmoc-Ser [GalNAc (Ac) 3 -α-D]-OH and Fmoc-Thr [GalNAc (Ac) 3 -α-D]-OH .

Safety and Hazards

Fmoc-Ser-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers

Several papers have been published on Fmoc-Ser-OH. For instance, a paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules . Another paper titled “Optimal structural design of mannosylated nanocarriers for macrophage targeting” discusses the applications of Fmoc-Ser-OH .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTKZVJMSCONAK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ser-OH

CAS RN

73724-45-5
Record name 73724-45-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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